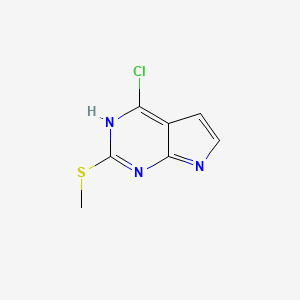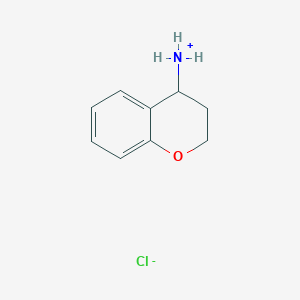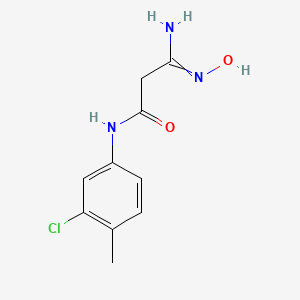
5-Fluorotryptophan
Vue d'ensemble
Description
5-Fluorotryptophan is a non-proteinogenic alpha-amino acid. It is a derivative of tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a fluoro group . It is also an organofluorine compound .
Synthesis Analysis
In vivo synthesis of 4- and 5-fluorotryptophan has been established from 4- and 5-fluoroindole via intracellular metabolic conversion and subsequent proteome-wide translation in response to more than 20,000 UGG codons in E. coli . Another study reported the laboratory adaptation of E. coli toward the usage of two different fluorinated indole analogues as precursors for endogenous protein synthesis .Molecular Structure Analysis
The molecular formula of 5-Fluorotryptophan is C11H11FN2O2 . The structure of 5-Fluorotryptophan includes a tryptophan derivative, an organofluorine compound, and a non-proteinogenic alpha-amino acid . The InChIKey of 5-Fluorotryptophan is INPQIVHQSQUEAJ-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Fluoro-Trp is nonspecifically cytotoxic. It is believed this is due to malfunctioning enzymes that have had replacements of Trp residues by 5-fluoro-Trp .Physical And Chemical Properties Analysis
The molecular weight of 5-Fluorotryptophan is 222.22 g/mol . The IUPAC name is 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid .Applications De Recherche Scientifique
Fluorescence Lifetime Heterogeneity : 5F-Trp exhibits reduced fluorescence lifetime heterogeneity compared to tryptophan, making it a superior candidate for fluorescence resonance energy transfer (FRET) experiments in protein folding and unfolding studies (Sarkar, Udgaonkar, & Krishnamoorthy, 2011).
Monoexponential Fluorescence Decay Kinetics : When biosynthetically incorporated into proteins, 5F-Trp shows monoexponential decay kinetics, simplifying the interpretation of time-resolved fluorescence data in proteins (Broos, Maddalena, & Hesp, 2004).
Ionization Potentials and Fluorescence Decay : The study of ionization potentials of fluoroindoles, including 5F-Trp, suggests that the extent of nonexponential fluorescence decay is primarily governed by the efficiency of electron transfer quenching by a nearby amide group in the peptide bond. Fluoro substitution increases the ionization potential, leading to more homogeneous decay (Liu et al., 2005).
Protein Incorporation during E. coli Growth : 5F-Trp can be incorporated into bacterial protein in place of tryptophan during the growth of Escherichia coli, influencing the synthesis of active proteins (Browne, Kenyon, & Hegeman, 1970).
Fluorescence Investigations in Solvents : The fluorescence properties of 5F-Trp and its analogues are studied in various solvents, indicating potential as probes for estimating polarity and solvent exposure in protein environments (Lotte, Plessow, & Brockhinke, 2004).
Enhanced Catalytic Activity of Enzymes : The replacement of tryptophan residues with 5F-Trp in the glutathione transferase enzyme showed enhanced catalytic activity, without changing the interaction with the substrate. This suggests a potential for studying enzyme mechanisms and designing improved biocatalysts (Parsons et al., 1998).
NMR Chemical Shielding Tensor : The study of the crystal structure and NMR chemical shielding tensor of 5F-Trp provides insights into protein alignment in oriented environments, beneficial for 19F NMR studies (Zhao et al., 2007).
Safety and Hazards
Orientations Futures
The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease . Auxotrophic mutants of M. tuberculosis are unable to establish an infection in mice, establishing tryptophan biosynthesis as an essential in vivo activity of the bacterium that is required for pathogenesis . Future studies should include the evaluation of functional endpoints and transcriptomic responses in cancer patients taking 5-FU monotherapy . This is crucial to demonstrate to what extent intestinal organoids more accurately reflect the responses in patients than other cell models .
Propriétés
IUPAC Name |
2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPQIVHQSQUEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870489 | |
| Record name | 5-Fluorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorotryptophan | |
CAS RN |
154-08-5, 343-91-9 | |
| Record name | 5-Fluoro-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophan, 5-fluoro-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluorotryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptophan, 5-fluoro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluorotryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROTRYPTOPHAN, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IC9663SHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




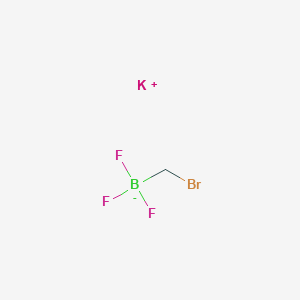
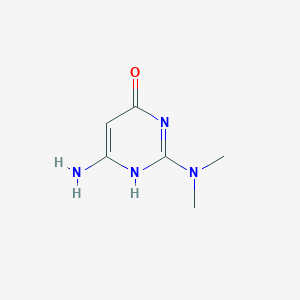
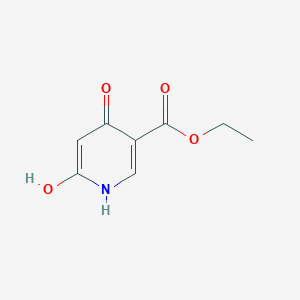
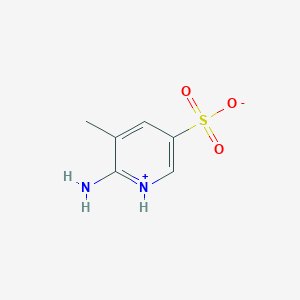

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate](/img/structure/B7722264.png)

